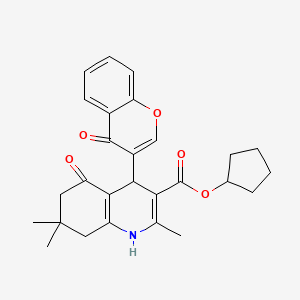
4-butoxy-N-3-isoxazolylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-3-isoxazolylbenzamide, also known as BINA, is a potent and selective inhibitor of the protein kinase CK1α. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-3-isoxazolylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 4-butoxy-N-3-isoxazolylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 4-butoxy-N-3-isoxazolylbenzamide has been found to reduce the formation of amyloid-beta plaques in Alzheimer's disease models and improve cognitive function in animal studies. In Parkinson's disease research, 4-butoxy-N-3-isoxazolylbenzamide has been shown to protect neurons from oxidative stress and improve motor function in animal models.
Wirkmechanismus
4-butoxy-N-3-isoxazolylbenzamide selectively inhibits the protein kinase CK1α, which plays a crucial role in regulating various cellular processes, including cell cycle progression, DNA damage response, and circadian rhythm. By inhibiting CK1α, 4-butoxy-N-3-isoxazolylbenzamide disrupts these processes and induces cell death in cancer cells. In Alzheimer's disease models, 4-butoxy-N-3-isoxazolylbenzamide reduces the formation of amyloid-beta plaques by inhibiting the activity of beta-secretase, an enzyme involved in the production of amyloid-beta. In Parkinson's disease models, 4-butoxy-N-3-isoxazolylbenzamide protects neurons from oxidative stress by activating the Nrf2-ARE pathway, which regulates the expression of antioxidant genes.
Biochemical and Physiological Effects:
4-butoxy-N-3-isoxazolylbenzamide has been shown to have potent biochemical and physiological effects in various disease models. In cancer cells, 4-butoxy-N-3-isoxazolylbenzamide induces cell death by inhibiting CK1α and disrupting cell cycle progression. In Alzheimer's disease models, 4-butoxy-N-3-isoxazolylbenzamide reduces the formation of amyloid-beta plaques by inhibiting beta-secretase activity. In Parkinson's disease models, 4-butoxy-N-3-isoxazolylbenzamide protects neurons from oxidative stress by activating the Nrf2-ARE pathway. Additionally, 4-butoxy-N-3-isoxazolylbenzamide has been found to improve cognitive function in Alzheimer's disease models and motor function in Parkinson's disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-butoxy-N-3-isoxazolylbenzamide is its high selectivity for CK1α, which allows for specific targeting of this protein kinase in various disease models. Additionally, 4-butoxy-N-3-isoxazolylbenzamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, one limitation of 4-butoxy-N-3-isoxazolylbenzamide is its poor solubility in aqueous solutions, which can make it challenging to administer in animal studies.
Zukünftige Richtungen
There are several future directions for 4-butoxy-N-3-isoxazolylbenzamide research. One area of focus is the development of more potent and selective CK1α inhibitors based on the structure of 4-butoxy-N-3-isoxazolylbenzamide. Additionally, further studies are needed to determine the optimal dosage and administration route for 4-butoxy-N-3-isoxazolylbenzamide in various disease models. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-butoxy-N-3-isoxazolylbenzamide in humans and determine its potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease.
Synthesemethoden
The synthesis of 4-butoxy-N-3-isoxazolylbenzamide involves the reaction of 3-isoxazolylbenzoyl chloride with butylamine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. This method has been optimized to produce high yields of 4-butoxy-N-3-isoxazolylbenzamide with excellent purity.
Eigenschaften
IUPAC Name |
4-butoxy-N-(1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-3-9-18-12-6-4-11(5-7-12)14(17)15-13-8-10-19-16-13/h4-8,10H,2-3,9H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMNYRMYWJWCFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(1,2-oxazol-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isopropyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4959434.png)

![1-{[6-(isopropylthio)hexyl]oxy}naphthalene](/img/structure/B4959447.png)
![1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol](/img/structure/B4959455.png)
![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4959478.png)

![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4959489.png)
![3-allyl-5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959497.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4959499.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4959504.png)
![methyl 2-{[({1-[4-(propoxycarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4959507.png)
![2-[(4-bromobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4959520.png)
![methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4959526.png)
